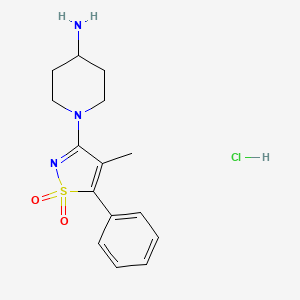

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine

Vue d'ensemble

Description

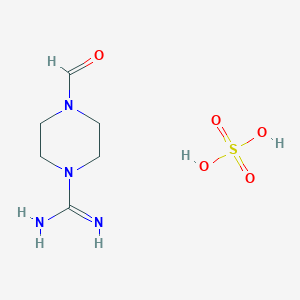

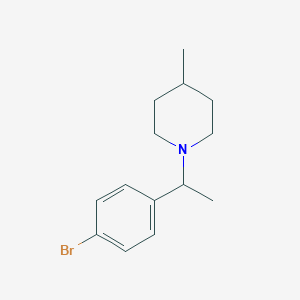

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine, more commonly known as 1-BEMP, is a synthetic compound with a wide range of scientific applications. It has been used in various fields of research, such as pharmacology and biochemistry, due to its unique biochemical and physiological effects.

Applications De Recherche Scientifique

Comprehensive Analysis of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine Applications

Synthetic Opioid Development: 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine has been identified as a structural component in the synthesis of brorphine , a potent synthetic opioid . Brorphine has been reported to act as a full mu-opioid receptor agonist, indicating its potential for opioid-like pharmacological effects with a potency greater than morphine . This compound’s role in opioid development is significant due to its high binding affinity and activity at the opioid receptors, which are critical targets for pain management therapies.

Analgesic Research: The compound’s structural similarity to known opioids suggests its utility in analgesic research. It can be used to study the structure-activity relationship (SAR) of new analgesic drugs, helping researchers understand how structural changes can affect the efficacy and safety of opioid analgesics .

Forensic Toxicology: Brorphine, which includes the 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine structure, has been detected in post-mortem cases and seized drug samples . This highlights the compound’s relevance in forensic toxicology for the identification and analysis of new psychoactive substances (NPS) in forensic casework.

Central Nervous System (CNS) Depressant Studies: Compounds related to 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine have been established as CNS depressants with morphine-like activity . This makes it a valuable compound for studying CNS depressant effects and could lead to the development of new therapeutic agents that modulate CNS activity.

Pharmacological Profiling: Recent in vitro studies have utilized this compound for pharmacological profiling, particularly in assessing opioid receptor activity and determining drug potency . This is crucial for predicting the therapeutic and adverse effects of new synthetic opioids.

Drug Abuse and Dependence Research: Given its structural relation to opioids and its presence in the illicit drug market, 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine can be used to study drug abuse and dependence patterns . Research in this area can provide insights into the addictive properties of synthetic opioids and inform public health strategies.

Medicinal Chemistry: In medicinal chemistry, this compound serves as a scaffold for the development of new drugs. Its versatility in being modified allows chemists to create a variety of derivatives with potential therapeutic applications.

Opioid Receptor Agonist/Antagonist Research: The compound’s ability to act as an opioid receptor agonist can be exploited to develop antagonists that can reverse the effects of opioid overdose, which is a growing concern in public health . Research in this area can lead to life-saving treatments for opioid overdose patients.

Mécanisme D'action

Target of Action

Similar compounds such as pyrazoline derivatives have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system . This interaction affects the transmission of nerve pulses, leading to changes in behavior and body movement .

Mode of Action

It is likely that this compound interacts with its target in a manner similar to other piperidine-based opioid analgesics . These compounds typically bind to opioid receptors in the brain, blocking the transmission of pain signals .

Biochemical Pathways

Similar compounds have been shown to affect the cholinergic nervous system, influencing the transmission of nerve pulses .

Pharmacokinetics

Similar opioid compounds are typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Similar opioid compounds typically result in analgesia (pain relief), sedation, and respiratory depression .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

Propriétés

IUPAC Name |

1-[1-(4-bromophenyl)ethyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(15)6-4-13/h3-6,11-12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMIIXQBXDJMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)

![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)

![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)

![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)

![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)

![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)

![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)